molecular formula C14H11F3O2 B2434001 2-(Benzyloxy)-5-(trifluoromethyl)phenol CAS No. 1394925-02-0

2-(Benzyloxy)-5-(trifluoromethyl)phenol

Cat. No.: B2434001
CAS No.: 1394925-02-0
M. Wt: 268.235
InChI Key: UPJYCUBASVWZQX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-hydroxy-5-(trifluoromethyl)benzyl chloride with benzyl alcohol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can produce various substituted phenols .

Scientific Research Applications

2-(Benzyloxy)-5-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-5-(trifluoromethyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering the electronic properties of the molecule. Additionally, the benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-(trifluoromethyl)phenol
  • 2-(Benzyloxy)-3-(trifluoromethyl)phenol
  • 2-(Benzyloxy)-6-(trifluoromethyl)phenol

Uniqueness

2-(Benzyloxy)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group on the phenol ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it particularly valuable in certain applications .

Properties

IUPAC Name

2-phenylmethoxy-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJYCUBASVWZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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